molecular formula C7H11NO2 B13802578 (1R,2R)-2-aminocyclohex-3-ene-1-carboxylic acid CAS No. 785015-46-5

(1R,2R)-2-aminocyclohex-3-ene-1-carboxylic acid

Cat. No.: B13802578
CAS No.: 785015-46-5
M. Wt: 141.17 g/mol
InChI Key: CIXNUOPCFXQTTK-PHDIDXHHSA-N
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Description

(1R,2R)-2-Aminocyclohex-3-ene-1-carboxylic acid is a chiral amino acid derivative with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a cyclohexene ring with an amino group and a carboxylic acid group attached at specific positions, making it a valuable building block for various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-aminocyclohex-3-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of γ-substituted amino acid derivatives. This method typically requires the use of specific reagents and catalysts to facilitate the cyclization process . Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by subsequent chemical transformations to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Aminocyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives .

Mechanism of Action

The mechanism of action of (1R,2R)-2-aminocyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context, by binding to the active sites of enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-Aminocyclohex-3-ene-1-carboxylic acid is unique due to its specific combination of functional groups and chiral centers, which make it a versatile building block for various chemical syntheses and applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its significance .

Properties

CAS No.

785015-46-5

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1R,2R)-2-aminocyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h2,4-6H,1,3,8H2,(H,9,10)/t5-,6-/m1/s1

InChI Key

CIXNUOPCFXQTTK-PHDIDXHHSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C=C1)N)C(=O)O

Canonical SMILES

C1CC(C(C=C1)N)C(=O)O

Origin of Product

United States

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